Dodecyltrimethylammonium chloride

Description

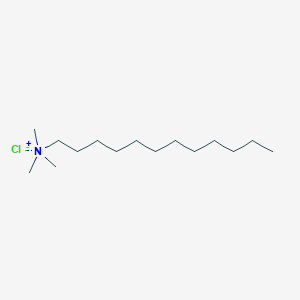

Structure

3D Structure of Parent

Properties

IUPAC Name |

dodecyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXLVDQZPFLQMZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-91-9 (Parent) | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026900 | |

| Record name | Dodecyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [EPA ChAMP: Initial Risk-Based Prioritization Document] White to light yellow powder and chunks; Hygroscopic; [Acros Organics MSDS] | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyltrimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Dodecyltrimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-00-5 | |

| Record name | Dodecyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyltrimethylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURTRIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A81MSI0FIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Dodecyltrimethylammonium Chloride (DTAC)

This guide provides a comprehensive exploration of the essential physicochemical properties of Dodecyltrimethylammonium chloride (DTAC), a cationic quaternary ammonium surfactant. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind these properties and their relevance in practical applications. We will delve into the molecular characteristics, solution behavior, and thermodynamic principles that govern DTAC's function, providing both foundational knowledge and actionable experimental protocols.

Section 1: Core Molecular and Physical Profile

This compound, with the CAS Number 112-00-5, is an amphiphilic molecule consisting of a 12-carbon hydrophobic alkyl chain (dodecyl) and a positively charged quaternary ammonium head group.[1][2] This structure is fundamental to its behavior as a surfactant. The chloride ion serves as the counter-ion to the cationic head group.

The primary physical and molecular properties of DTAC are summarized below. These constants are the bedrock for any experimental design or formulation development involving this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₄ClN | [1][3] |

| Molecular Weight | 263.89 g/mol | [1][2][3] |

| CAS Number | 112-00-5 | [1][4] |

| Appearance | White to light yellow powder or solid; may also be a colorless to pale yellow liquid/colloid.[2][3][5][6][7] | [2][3][5][6][7] |

| Melting Point | 37 °C; 246 °C (decomposes) | [8][9];[3] |

| Solubility | Soluble in water, ethanol, acetone, and chloroform. Insoluble in ether and benzene.[4][5][6][8][10] | [4][5][6][8][10] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[2][11] | [2][11] |

DTAC's appearance as a powder or liquid depends on its purity and formulation. Its high solubility in water is a direct result of the ionic, hydrophilic quaternary ammonium head group, which readily interacts with polar water molecules.[10] This solubility is, however, temperature-dependent and intrinsically linked to the phenomena of micellization.

Section 2: Supramolecular Behavior in Aqueous Media

The utility of DTAC stems from its ability to self-assemble in solution, a behavior driven by the thermodynamics of its amphiphilic structure. This section explores the critical parameters that define its action as a surfactant.

When DTAC is dissolved in an aqueous solvent, the hydrophobic dodecyl tails disrupt the hydrogen-bonding network of water, an energetically unfavorable state. To minimize this disruption, the DTAC monomers spontaneously aggregate once a certain concentration is reached. They form supramolecular structures called micelles, where the hydrophobic tails are sequestered in a core, shielded from the water, while the hydrophilic cationic heads form a charged outer corona that interacts with the solvent. This process is central to DTAC's function in emulsification, solubilization, and detergency.

The Critical Micelle Concentration (CMC) is the concentration threshold above which micelle formation begins. It is one of the most important characteristics of a surfactant. Below the CMC, DTAC exists primarily as monomers, and properties of the solution, such as surface tension and conductivity, change in proportion to the concentration. Above the CMC, these properties exhibit a distinct change in their concentration dependence as the added monomers aggregate into micelles.[12]

| Condition | CMC Value (mM) | Source(s) |

| In pure water (298.15 K / 25 °C) | ~20-22 mM | [13] |

| Temperature Dependence | U-shaped, minimum around 306 K (33 °C) | [14] |

Factors Influencing CMC:

-

Temperature : For ionic surfactants like DTAC, the CMC typically shows a U-shaped dependence on temperature.[14][15] Initially, increasing temperature disrupts the structured water around the hydrophobic tails, favoring micellization and lowering the CMC. Beyond a certain temperature (T*), increased thermal motion of the monomers disfavors aggregation, causing the CMC to rise again.[14]

-

Electrolytes : The addition of salts like NaCl significantly lowers the CMC of DTAC.[16] The added counter-ions (Cl⁻) screen the electrostatic repulsion between the positively charged head groups on the micelle surface, reducing the energetic barrier to aggregation and promoting micelle formation at lower concentrations.[12][16]

The formation of micelles is a spontaneous process, characterized by a negative Gibbs free energy of micellization (ΔG°mic).[14][16] For DTAC, this process is predominantly entropy-driven (ΔS°mic > 0).[14][16] The large positive entropy change arises not from the ordering of monomers into micelles, but from the release of highly ordered water molecules that were surrounding the hydrophobic chains of the individual monomers. This "hydrophobic effect" is the primary driving force for self-assembly. The enthalpy of micellization (ΔH°mic) is temperature-dependent, often transitioning from endothermic at lower temperatures to exothermic at higher temperatures.[14][16]

As a surfactant, DTAC is surface-active, meaning it preferentially adsorbs at interfaces (e.g., air-water). This adsorption lowers the surface tension of the water. For a 0.1% aqueous solution of DTAC, the surface tension is approximately 33 dynes/cm.[17]

The Krafft temperature (TK) is another critical parameter, defined as the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration.[18][19][20] Below the Krafft point, the solubility of DTAC is lower than the concentration required to form micelles. In this state, the surfactant exists as hydrated crystals and is largely ineffective.[18][19] Only above the Krafft temperature can a sufficient concentration of monomers be achieved for micellization to occur, leading to a sharp increase in the apparent solubility of the compound.

Section 3: Standardized Protocols for Property Determination

The trustworthiness of experimental data relies on robust and validated methodologies. This section provides self-validating protocols for determining the key physicochemical parameters of DTAC.

This method is highly effective for ionic surfactants like DTAC because micelle formation directly impacts the solution's ability to conduct electricity.

Causality & Principle : Below the CMC, conductivity increases linearly with DTAC concentration as more charge-carrying monomers (C₁₂H₂₅N(CH₃)₃⁺) and counter-ions (Cl⁻) are added. Above the CMC, newly added monomers form micelles. These micelles are large, have lower mobility than free monomers, and bind a fraction of the counter-ions. This results in a slower rate of conductivity increase, producing a distinct break in the conductivity vs. concentration plot. The intersection of the two linear segments corresponds to the CMC.[12]

Methodology :

-

Solution Preparation : Prepare a concentrated stock solution of DTAC (e.g., 100 mM) in high-purity, deionized water. Create a series of dilutions from this stock, ensuring the concentration range brackets the expected CMC (~20 mM).

-

Temperature Control : Place all solutions in a thermostated water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C) throughout the experiment. Equilibration is critical.

-

Conductivity Measurement : Using a calibrated conductivity meter, measure the specific conductivity of each solution, starting from the most dilute and progressing to the most concentrated. Rinse the probe with the next solution to be measured before recording the value.

-

Data Analysis : Plot specific conductivity (κ) as a function of DTAC concentration (C). Fit two separate linear regression lines to the data points below and above the inflection point. The concentration at which these two lines intersect is the determined CMC.

This method directly measures the surface activity of the surfactant.

Causality & Principle : As DTAC monomers are added to water, they migrate to the air-water interface, reducing the surface tension. This continues until the interface becomes saturated with monomers. At this point, any further addition of DTAC results in the formation of micelles within the bulk solution, and the surface tension remains relatively constant. The concentration at which this plateau begins is the CMC.[14][21]

Methodology :

-

Solution Preparation : As in conductometry, prepare a stock solution and a series of dilutions across the expected CMC.

-

Temperature Control : Use a tensiometer with a temperature-controlled sample stage to ensure all measurements are performed at a constant, recorded temperature.

-

Surface Tension Measurement : Measure the surface tension of each solution using a tensiometer, employing either the Du Noüy ring or Wilhelmy plate method. Thoroughly clean the ring or plate (typically by flaming for platinum) between each measurement to prevent cross-contamination.

-

Data Analysis : Plot surface tension (γ) as a function of the logarithm of the DTAC concentration (log C). The plot will show a sharp decrease followed by a plateau. The CMC is determined from the concentration at the intersection point of the two linear portions of this curve.[14]

Section 4: Relevance and Applications in Scientific Research

The physicochemical properties of DTAC directly inform its use in various high-stakes research and development applications.

-

Drug Formulation and Delivery : Its nature as an emulsifier is leveraged to stabilize oil-in-water emulsions and microemulsions, which are common vehicles for poorly soluble drugs.[3][6] The formation of micelles allows for the solubilization of hydrophobic drug molecules within the micellar core, enhancing their apparent aqueous solubility and bioavailability.

-

Biotechnology and Antimicrobial Research : As a cationic surfactant, DTAC can interact with and disrupt negatively charged biological membranes. This property is exploited in its use as an antimicrobial agent and disinfectant.[3][22] In laboratory settings, it can be used as a cell permeabilizer or for the denaturation of proteins.[3]

-

Material Science : DTAC serves as a template or structure-directing agent in the synthesis of mesoporous materials like silica, where the micellar structures guide the deposition of the inorganic framework.

-

Chemical Synthesis : It is an effective phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic) by carrying one reactant across the phase boundary.[3][22]

Conclusion

This compound is a versatile and powerful cationic surfactant whose utility is fundamentally governed by its physicochemical properties. A thorough understanding of its molecular structure, self-assembly into micelles (quantified by the CMC), and its behavior at interfaces provides the necessary foundation for its effective application. By employing rigorous experimental methods, such as conductometry and tensiometry, researchers can reliably characterize DTAC solutions to optimize formulations, design novel materials, and advance drug development efforts.

References

- National Institute of Standards and Technology (NIST). This compound. NIST WebBook. [Link]

- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 8152. [Link]

- Shandong Kairui Chemistry Co., Ltd. Dodecyl Trimethyl Ammonium Chloride(DTAC).

- Cole-Parmer. Material Safety Data Sheet - this compound, 98%. Cole-Parmer. [Link]

- ChemBK. Dodecyl trimethyl ammonium chloride.

- Solubility of Things. This compound.

- Sorachim. This compound.

- Rakshit, A.K., et al. (2009). Temperature and salt-induced micellization of this compound in aqueous solution: a thermodynamic study. PubMed. [Link]

- Kerui Chemicals. Dodecyl trimethyl ammonium chloride properties.

- ResearchGate. Surface tension isotherms of this compound (DoTA-Cl).

- ResearchGate. Molar conductivities, Λ (a) and viscosities (b) of DTAC.

- University of Regensburg.

- ResearchGate. ln(cmc) versus temperature (T) for the TTAB–DTAC system.

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Cationic Surfactant.

- ResearchGate. The temperature dependence of cmc/cmc * for DETAC (!), DTAC (").

- ResearchGate. Surface tension of aqueous solution of selected surfactants.

- ResearchGate. Demicellization reaction of DTAC.

- ResearchGate. Krafft temperature, critical turbidity temperature.

- Wikipedia.

- California State University, Northridge. Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements.

- Prof Steven Abbott. Cloud and Krafft points. Practical Surfactants Science. [Link]

- Taylor & Francis Online. Krafft temperature – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C15H34N.Cl | CID 8152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. krwater.com [krwater.com]

- 6. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 7. This compound [sorachim.com]

- 8. chembk.com [chembk.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Temperature and salt-induced micellization of this compound in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. parchem.com [parchem.com]

- 18. Krafft temperature - Wikipedia [en.wikipedia.org]

- 19. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. nbinno.com [nbinno.com]

Dodecyltrimethylammonium Chloride (DTAC): A Deep Dive into its Mechanism of Action as a Cationic Surfactant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyltrimethylammonium chloride (DTAC), a quaternary ammonium compound, is a cationic surfactant with a diverse range of applications, from industrial processes to sophisticated biomedical and pharmaceutical formulations.[1][2][3][4][5] Its efficacy stems from its amphiphilic nature, possessing a positively charged hydrophilic head group and a long hydrophobic alkyl chain.[1] This unique molecular architecture dictates its behavior in aqueous solutions and its interaction with various interfaces, most notably biological membranes. This guide provides a comprehensive exploration of the core mechanisms governing DTAC's action as a cationic surfactant, with a particular focus on its physicochemical properties, antimicrobial activity, and its burgeoning role in drug delivery systems.

Physicochemical Properties and Self-Assembly

The functionality of DTAC is intrinsically linked to its behavior in solution, which is characterized by the formation of micelles above a certain concentration.

Critical Micelle Concentration (CMC)

In aqueous solutions at low concentrations, DTAC exists as individual monomers. As the concentration increases, a threshold is reached where the hydrophobic dodecyl tails of the monomers aggregate to minimize their contact with water, forming spherical or ellipsoidal structures known as micelles.[6] This critical concentration is termed the Critical Micelle Concentration (CMC). The hydrophilic trimethylammonium head groups remain exposed to the aqueous environment, stabilizing the micellar structure. The formation of micelles is a spontaneous, entropy-driven process, largely due to the release of ordered water molecules from around the hydrophobic chains.[7][8]

The CMC is a crucial parameter that influences the surfactant's properties and is affected by several factors:

-

Temperature: The CMC of DTAC exhibits a U-shaped dependence on temperature, with a minimum value around 33°C (306 ± 3 K).[7] Initially, an increase in temperature decreases the CMC, but further heating leads to a gradual increase.[7]

-

Electrolytes: The presence of electrolytes, such as sodium chloride (NaCl), shields the electrostatic repulsion between the cationic head groups, thereby reducing the CMC.[8]

| Property | Value/Information |

| Molecular Formula | C15H34ClN[9] |

| Molar Mass | 263.89 g/mol [9] |

| Appearance | White to off-white crystalline powder or colorless to pale yellow liquid[10][11] |

| Solubility | Soluble in water, ethanol, acetone, and chloroform[9][10] |

| Critical Micelle Concentration (CMC) in Water | Temperature and electrolyte dependent[7][8] |

Table 1: Physicochemical Properties of this compound (DTAC)

Thermodynamics of Micellization

The process of micelle formation can be described by key thermodynamic parameters:

-

Gibbs Free Energy of Micellization (ΔG°mic): This value is consistently negative, indicating that micellization is a spontaneous process.[7]

-

Enthalpy of Micellization (ΔH°mic): The enthalpy change is temperature-dependent. At lower temperatures, the process is often endothermic, becoming exothermic at higher temperatures.[7][8]

-

Entropy of Micellization (ΔS°mic): The positive entropy change is the primary driving force for micellization, resulting from the hydrophobic effect and the release of structured water molecules.[7][8]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This protocol outlines a standard method for determining the CMC of DTAC.

Materials:

-

This compound (DTAC)

-

High-purity deionized or distilled water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Temperature-controlled water bath

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of DTAC in high-purity water.

-

Serial Dilutions: Prepare a series of dilutions of the DTAC stock solution with varying concentrations, both below and above the expected CMC.

-

Temperature Equilibration: Place the solutions in a temperature-controlled water bath and allow them to equilibrate for at least 15-20 minutes.[7]

-

Surface Tension Measurement: Measure the surface tension of each solution using a calibrated tensiometer.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the DTAC concentration. The CMC is identified as the concentration at which the surface tension plateaus or shows a sharp break in the curve.[7]

Mechanism of Action as an Antimicrobial Agent

DTAC's cationic nature is central to its potent antimicrobial properties against a broad spectrum of bacteria, fungi, and algae.[2][12] The primary target of its action is the microbial cell membrane.

Electrostatic Interaction and Membrane Disruption

The cell membranes of most microorganisms carry a net negative charge due to the presence of anionic components like teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[13] The positively charged quaternary ammonium head group of DTAC is electrostatically attracted to these negatively charged surfaces.[14][15]

This initial binding disrupts the integrity of the cell membrane.[14][16] The mechanism involves a two-step process:

-

Outer Membrane Disruption (Gram-negative bacteria): The electrostatic interaction between DTAC and the anionic groups on the outer membrane of Gram-negative bacteria leads to a loss of its barrier function.[17]

-

Inner/Cytoplasmic Membrane Disintegration: Following the disruption of the outer membrane (in Gram-negative bacteria) or direct interaction with the cytoplasmic membrane (in Gram-positive bacteria), the hydrophobic dodecyl tail of DTAC penetrates the lipid bilayer.[15][17] This insertion disrupts the hydrophobic interactions within the membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[16][17]

The formation of micelles can enhance this antimicrobial activity by increasing the local concentration of the surfactant and its cationic charge at the bacterial cell surface.[17]

Caption: Mechanism of DTAC's antimicrobial action.

Disruption of Membrane Potential

The insertion of cationic DTAC molecules into the cell membrane can also lead to a depolarization of the membrane potential. This disruption of the electrochemical gradient across the membrane interferes with essential cellular processes such as ATP synthesis and transport of ions and nutrients, further contributing to cell death.

Role in Drug Delivery Systems

The unique properties of DTAC make it a valuable excipient in the development of drug delivery systems, particularly for poorly water-soluble drugs.

Solubilization and Emulsification

Above its CMC, DTAC micelles can encapsulate hydrophobic drug molecules within their nonpolar core, thereby increasing the drug's apparent solubility in aqueous media.[11] This is a critical advantage for the formulation of drugs with low aqueous solubility.

Furthermore, DTAC is an effective emulsifying agent, capable of stabilizing oil-in-water (O/W) emulsions.[1][11] This property is leveraged in the creation of nanoemulsions and other lipid-based drug delivery systems to enhance the bioavailability of lipophilic drugs.[11]

Gene Delivery

The cationic nature of DTAC allows it to form complexes with negatively charged nucleic acids, such as DNA and siRNA.[11] These complexes, often in the form of nanoparticles, can facilitate the delivery of genetic material into cells for gene therapy applications.

Experimental Protocol: Preparation of a DTAC-Stabilized Oil-in-Water (O/W) Nanoemulsion

This protocol provides a general method for preparing a nanoemulsion for drug delivery research.

Materials:

-

This compound (DTAC)

-

Oil phase (e.g., medium-chain triglycerides, soybean oil)

-

Lipophilic drug (optional)

-

Purified water

-

High-pressure homogenizer or microfluidizer

-

Magnetic stirrer

Procedure:

-

Aqueous Phase Preparation: Dissolve DTAC in purified water at a concentration well above its CMC (e.g., 1-5% w/v).[11]

-

Oil Phase Preparation: If applicable, dissolve the lipophilic drug in the oil phase.

-

Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer to form a coarse emulsion.

-

Homogenization: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles and pressure to reduce the droplet size to the nanometer range.

-

Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

Caption: Workflow for preparing a DTAC-stabilized nanoemulsion.

Cytotoxicity and Biocompatibility Considerations

While DTAC's membrane-disrupting properties are beneficial for its antimicrobial activity, they also raise concerns about its cytotoxicity towards mammalian cells. Quaternary ammonium compounds can cause skin and eye irritation.[11] Therefore, a thorough evaluation of the cytotoxicity and biocompatibility of any DTAC-based formulation is essential, particularly for applications involving direct contact with biological tissues. In vitro cytotoxicity assays are the initial step in assessing the potential adverse effects of a material on basic cellular functions.[18] Biocompatibility testing then evaluates the material's ability to elicit an appropriate host response in a clinical setting.[18]

Conclusion

This compound is a versatile cationic surfactant with a well-defined mechanism of action rooted in its amphiphilic structure and positive charge. Its ability to self-assemble into micelles, disrupt microbial membranes, and act as an effective solubilizing and emulsifying agent underpins its widespread use. For researchers and professionals in drug development, a deep understanding of DTAC's physicochemical properties and its interactions with biological systems is paramount for harnessing its potential while ensuring the safety and efficacy of novel therapeutic formulations.

References

- Selective Antimicrobial Activities and Action Mechanism of Micelles Self-Assembled by Cationic Oligomeric Surfactants.

- DTAC - ChemBK. ChemBK.

- Structure-Activity Relationship of Cationic Surfactants as Antimicrobial Agents.

- Technical Support Center: Temperature Effects on Decyltrimethylammonium Chloride (DTAC)

- Mechanism of Cationic Surfactant Antibacterial Action. Ningbo MOS Chemical Co., Ltd.

- Temperature and salt-induced micellization of this compound in aqueous solution: a thermodynamic study. PubMed.

- Synthesis, Characterization and Application of Novel Cationic Surfactants as Antibacterial Agents. MDPI.

- Dodecyl Trimethyl Ammonium Chloride(DTAC). vcycletech.

- Application Notes and Protocols: Decyltrimethylammonium Chloride as an Emulsifier in Research Formul

- Antimicrobial Properties of Monomeric and Dimeric C

- Decyltrimethylammonium Chloride (DTAC)

- Exploring the Chemical Properties and Applic

- This compound. Chakadola Enterprises.

- DTAC: The Go-To Cationic Surfactant for Emulsific

- This compound. Chem-Impex.

- Dodecyl Trimethyl Ammonium Chloride. Alfa Chemistry.

- This compound | C15H34N.Cl | CID 8152. PubChem.

- Cytotoxicity and Initial Biocompatibility of Endodontic Biomaterials (MTA and Biodentine™)

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 5. This compound | C15H34N.Cl | CID 8152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Temperature and salt-induced micellization of this compound in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. vcycletech.com [vcycletech.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chakadolaenterprises.com [chakadolaenterprises.com]

- 13. mdpi.com [mdpi.com]

- 14. Mechanism of Cationic Surfactant Antibacterial Action - Knowledge - Ningbo MOS Chemical Co., Ltd. [mos-surfactant.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cytotoxicity and Initial Biocompatibility of Endodontic Biomaterials (MTA and Biodentine™) Used as Root-End Filling Materials - PMC [pmc.ncbi.nlm.nih.gov]

Critical micelle concentration (CMC) of Dodecyltrimethylammonium chloride in aqueous solution

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Dodecyltrimethylammonium Chloride in Aqueous Solution

Introduction: Understanding the Self-Assembly of a Key Cationic Surfactant

This compound (DTAC) is a cationic quaternary ammonium compound with the chemical formula C₁₅H₃₄ClN.[1][2] As an amphiphilic molecule, it possesses a dual nature: a long hydrophobic dodecyl (C12) tail and a hydrophilic trimethylammonium head group. This structure drives its behavior in aqueous solutions, where it is widely utilized as an emulsifier, a catalyst in chemical synthesis, and an agent in cosmetic and pharmaceutical formulations.[1][3]

At low concentrations in water, DTAC exists as individual molecules, or monomers. However, as the concentration increases, a point is reached where the hydrophobic tails begin to aggregate to minimize their contact with water, a process driven by the hydrophobic effect. This spontaneous self-assembly results in the formation of organized structures known as micelles.[4] The Critical Micelle Concentration (CMC) is the specific concentration at which this transition begins and is one of the most fundamental parameters characterizing a surfactant's efficiency and behavior.[5][6] A lower CMC indicates a greater efficiency in forming micelles and, consequently, in reducing surface tension.[7] Understanding and precisely determining the CMC of DTAC is therefore paramount for optimizing formulations and predicting its performance in various applications, from drug delivery systems to industrial cleaning.

Core Physicochemical Properties of this compound (DTAC)

A foundational understanding of DTAC begins with its basic physical and chemical characteristics.

| Property | Value | Source(s) |

| Chemical Name | Dodecyl(trimethyl)azanium chloride | [2] |

| CAS Number | 112-00-5 | [8] |

| Molecular Formula | C₁₅H₃₄ClN | [2][8] |

| Molecular Weight | 263.89 g/mol | [2] |

| Appearance | White to light yellow powder or solid | [2][3] |

| Melting Point | 37 °C | [8] |

| Solubility | Soluble in water, ethanol, acetone, and chloroform.[8] | [1] |

| Description | Cationic Surfactant |

Key Factors Influencing the CMC of DTAC

The CMC of DTAC is not a fixed value but is highly sensitive to the surrounding solution environment. Several factors can significantly alter the concentration at which micelles form, a critical consideration for formulation scientists.

Temperature

For ionic surfactants like DTAC, the relationship between temperature and CMC is characteristically U-shaped.[9][10] Initially, as the temperature rises, the CMC tends to decrease, reaching a minimum before increasing again at higher temperatures.[9][11] This behavior stems from a complex interplay of thermodynamic forces:

-

Initial Decrease: At lower temperatures, the micellization process is largely entropy-driven. The aggregation of hydrophobic tails releases structured water molecules surrounding them, leading to a significant increase in the overall entropy of the system, which favors micelle formation.[9][12]

-

Subsequent Increase: At higher temperatures, the disruptive thermal energy begins to outweigh the hydrophobic effect, making it more difficult for monomers to aggregate, thus increasing the CMC.[13] The enthalpy of micellization (ΔH°mic) is temperature-dependent, often transitioning from endothermic to exothermic as temperature increases.[12] For alkyltrimethylammonium chlorides, this minimum CMC is observed around 306 K (33 °C).[9][14]

Addition of Electrolytes

The addition of electrolytes, such as sodium chloride (NaCl), to an aqueous solution of DTAC causes a pronounced decrease in its CMC.[10][12] DTAC monomers possess positively charged head groups that create electrostatic repulsion, which opposes aggregation. The counterions from the added salt (e.g., Cl⁻) can screen these repulsive forces.[10][12] This shielding effect reduces the energetic barrier to micellization, allowing micelles to form at a lower surfactant concentration.[7] The magnitude of this effect is dependent on the concentration of the added electrolyte.[14]

Hydrocarbon Chain Length

While this guide focuses on DTAC (a C12 surfactant), it is instructive to understand the role of the hydrophobic tail. Increasing the length of the hydrocarbon chain (e.g., comparing to tetradecyltrimethylammonium chloride, a C14 surfactant) leads to a logarithmic decrease in the CMC.[7][14] A longer chain results in greater hydrophobicity, which strengthens the driving force for aggregation to escape the aqueous environment.[7]

Caption: Core factors influencing the Critical Micelle Concentration of DTAC.

Experimental Protocols for CMC Determination

The determination of the CMC is achieved by monitoring a physical property of the surfactant solution that exhibits an abrupt change as a function of concentration.[15] For an ionic surfactant like DTAC, several methods are robust and widely used.

Method 1: Conductometry

Principle: This technique is highly suitable for ionic surfactants and relies on measuring the electrical conductivity of the solution.[16] Below the CMC, DTAC monomers act as charge carriers, and the conductivity increases linearly with concentration.[17] Once micelles form, the mobility of these larger aggregates is lower than that of the individual monomers, and they bind a fraction of the counterions. This leads to a change in the rate of conductivity increase, resulting in a second, less steep linear region in the plot of conductivity versus concentration. The concentration at the intersection of these two linear portions is the CMC.[15]

Step-by-Step Protocol:

-

Solution Preparation: Prepare a concentrated stock solution of DTAC (e.g., 50 mM) in high-purity deionized water. It is crucial to use high-purity reagents, as impurities can significantly affect CMC values.[9]

-

Serial Dilutions: Create a series of dilutions from the stock solution to cover a concentration range well below and above the expected CMC (for DTAC in pure water, this is around 20 mM).[15]

-

Temperature Control: Place the solutions in a thermostat-controlled water bath set to the desired experimental temperature (e.g., 25°C).[9][15] Allow the solutions to equilibrate for at least 30 minutes. Temperature stability is critical for accurate measurements.

-

Conductivity Measurement: Calibrate a conductivity meter with standard KCl solutions. Measure the specific conductivity of each DTAC dilution, ensuring the probe is rinsed with deionized water and the subsequent solution before each measurement.

-

Data Analysis: Plot the specific conductivity (κ) as a function of DTAC concentration. Identify the two linear regions of the plot and perform a linear regression on the data points in each region. The CMC is the concentration at which the two regression lines intersect.[15]

Causality Insight: The choice of conductometry is logical for DTAC because its dissociation into dodecyltrimethylammonium cations and chloride anions makes the solution electrically conductive. The formation of micelles fundamentally alters the charge transport dynamics, providing a clear and detectable inflection point.[18]

Method 2: Tensiometry

Principle: Surface tension measurement is a classic and direct method for determining the CMC of any surfactant.[16] Surfactant monomers adsorb at the air-water interface, disrupting the cohesive energy of water and thus lowering the surface tension.[6] As the concentration increases, the interface becomes saturated with monomers. Above the CMC, any additionally added surfactant forms micelles in the bulk solution rather than further populating the interface. Consequently, the surface tension remains relatively constant.[6]

Step-by-Step Protocol:

-

Solution Preparation: Prepare a series of DTAC solutions as described for the conductometry method.

-

Temperature Control: Ensure all measurements are performed at a constant, recorded temperature using a jacketed vessel connected to a water bath.[15]

-

Surface Tension Measurement: Use a calibrated tensiometer, employing either the Du Noüy ring or Wilhelmy plate method.[15][19] Thoroughly clean the ring or plate between each measurement to prevent cross-contamination.

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the DTAC concentration (log C).[16] The graph will show a region where surface tension decreases linearly, followed by a plateau. The CMC is determined from the intersection of the two extrapolated lines from these regions.[6]

Causality Insight: This method directly measures the primary function of a surfactant—the reduction of surface tension. The plateau in the plot is a direct consequence of the system reaching its lowest stable interfacial energy, with excess monomers sequestering into micelles. This makes tensiometry a highly reliable and intuitive method.[6]

Method 3: Fluorescence Spectroscopy

Principle: This is a highly sensitive method that utilizes a fluorescent probe, often a hydrophobic molecule like pyrene.[16][20] In an aqueous environment (below the CMC), pyrene exhibits low fluorescence intensity. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles.[21] This change in the microenvironment surrounding the probe leads to a significant increase in its fluorescence intensity or a change in its emission spectrum.[5][16]

Step-by-Step Protocol:

-

Probe and Surfactant Solutions: Prepare a series of DTAC solutions as previously described. To each solution, add a very small, constant amount of a stock solution of the fluorescent probe (e.g., pyrene in acetone) to achieve a final probe concentration in the micromolar range.[20]

-

Equilibration: Allow the solutions to equilibrate in the dark to prevent photobleaching of the probe.

-

Fluorescence Measurement: Using a spectrofluorometer, measure the fluorescence intensity of each solution at the probe's emission maximum after excitation at its absorption maximum. For pyrene, a common analysis involves monitoring the intensity ratio of two specific vibrational peaks (e.g., I₁/I₃), as this ratio is sensitive to the polarity of the probe's environment.[21]

-

Data Analysis: Plot the fluorescence intensity (or the I₁/I₃ ratio for pyrene) against the DTAC concentration. The plot will show a sigmoidal curve or two intersecting lines. The concentration at the inflection point or the intersection corresponds to the CMC.[16]

Causality Insight: The power of this method lies in its sensitivity. The fluorescent probe acts as a reporter for the formation of hydrophobic microdomains (the micelle cores). The sharp change in fluorescence signals a cooperative phase transition in the solution, providing a precise measure of the onset of micellization.[5][20]

Caption: A generalized experimental workflow for the determination of CMC.

Conclusion

The critical micelle concentration is a cornerstone parameter in the study and application of this compound. As a self-validating system, the consistent determination of the CMC across multiple methodologies—such as conductometry, tensiometry, and fluorescence spectroscopy—provides a high degree of confidence in the measured value. For researchers and drug development professionals, a thorough understanding of the factors that influence the CMC, including temperature and ionic strength, is essential for the rational design and optimization of formulations. The protocols and principles outlined in this guide provide a robust framework for accurately characterizing the micellization behavior of DTAC, enabling its effective and predictable use in advanced scientific and industrial applications.

References

- Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.

- Alfa Chemistry. (n.d.). Methods to Determine Critical Micelle Concentration (CMC).

- BenchChem. (2025). An In-depth Guide to the Critical Micelle Concentration of Decyltrimethylammonium Chloride.

- Tomašič, V., et al. (2012). What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides. Acta Chimica Slovenica, 59(3), 564-70.

- Wong, J. E., et al. (n.d.). Novel Fluorescence Spectral Deconvolution Method for Determination of Critical Micelle Concentrations Using the Fluorescence Probe PRODAN. Langmuir.

- University of Regensburg. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant.

- ResearchGate. (n.d.). Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies.

- Royal Society of Chemistry. (n.d.). Determination of the critical micelle concentration of surfactants using fluorescence strategies. Soft Matter.

- Ruso, J. M., et al. (2009). Temperature and salt-induced micellization of this compound in aqueous solution: a thermodynamic study. The Journal of Physical Chemistry B, 113(43), 14213-20.

- Just Agriculture. (2023). Method for Measurement of Critical Micelle Concentration.

- NIH. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?

- KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration.

- BenchChem. (2025). Technical Support Center: Temperature Effects on Decyltrimethylammonium Chloride (DTAC) Micelle Formation.

- PubChem. (n.d.). This compound.

- USA KINO Industry. (2020). How to measure surface tension and CMC (Critical Micelle Concentration).

- Slovak University of Technology. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS.

- Slideshare. (n.d.). Method of Determination of CMC.

- ResearchGate. (n.d.). Effect of temperature on critical micelle concentration and thermodynamic potentials of micellization of anionic ammonium dodecyl sulfate and cationic octadecyl trimethyl ammonium chloride.

- ChemBK. (n.d.). Dodecyl trimethyl ammonium chloride.

- BenchChem. (2025). Decyltrimethylammonium Chloride: A Technical Guide to its Physical Properties.

- ResearchGate. (n.d.). Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and this compound in aqueous media.

- ResearchGate. (n.d.). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C.

- Journal of the Chemical Society of Pakistan. (2002). Effect of Electrolyte Concentration and Temperature on CMC of Surfactants.

- NIH. (n.d.). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications.

- Pharmaceutical Journal. (n.d.). Factors affecting critical micelle concentration and micellar size.

- ResearchGate. (n.d.). ln(cmc) versus temperature (T) for the TTAB–DTAC system with mole fraction of αTTAB = 9.55 × 10⁻⁵ in aqueous medium.

- ResearchGate. (n.d.). Temperature Effect on the Adsorption and Micelle Formation of Aqueous this compound–Hexane System.

- BenchChem. (2025). effect of temperature and electrolytes on the CMC of ionic surfactants.

- Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity.

- Semantic Scholar. (n.d.). Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution.

- Semantic Scholar. (n.d.). Micellization of a Cationic Surfactant in Mixed Aqueous and Non-aqueous Solvent Systems.

- OUCI. (2015). Studies of the Micellization of Cationic–Anionic Surfactant Systems in Water and Methanol–Water Mixed Solvents.

- Journal of Scientific and Innovative Research. (2016). Effects of electrolytes on the surface and micellar characteristics of Sodium dodecyl sulphate surfactant solution.

- NIH. (2024). Synergistic enhancing of micellization and thermodynamic properties of some Gemini cationic surfactants related to benzo[d]thiazol-3-ium bromide.

- ResearchGate. (2015). The micelle formation of cationic and anionic surfactants in aqueous medium: Determination of CMC and thermodynamic parameters at different temperatures.

Sources

- 1. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 2. This compound | C15H34N.Cl | CID 8152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. chembk.com [chembk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Temperature and salt-induced micellization of this compound in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 14. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 17. justagriculture.in [justagriculture.in]

- 18. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 20. researchgate.net [researchgate.net]

- 21. agilent.com [agilent.com]

The Aggregation Behavior of Lauryltrimethylammonium Chloride Micelles: An In-depth Technical Guide

Introduction: The Significance of Lauryltrimethylammonium Chloride in Advanced Applications

Lauryltrimethylammonium chloride (LTAC), also known as Dodecyltrimethylammonium chloride (DTAC), is a cationic surfactant of considerable interest across various scientific and industrial domains.[1] Structurally, it possesses a hydrophilic quaternary ammonium headgroup and a hydrophobic 12-carbon lauryl tail. This amphiphilic nature drives its self-assembly in aqueous solutions to form micelles—supramolecular structures with a hydrophobic core and a hydrophilic shell.[2] This behavior is fundamental to its wide-ranging applications, from its use as a fabric softener and antistatic agent to its critical role as an excipient in pharmaceutical formulations to enhance the solubility of poorly soluble drugs.[3][4] For researchers, scientists, and drug development professionals, a deep understanding of the principles governing LTAC micellar aggregation is paramount for harnessing its full potential.

This guide provides a comprehensive exploration of the aggregation behavior of LTAC micelles, delving into the thermodynamic driving forces, the influence of environmental factors, and the advanced analytical techniques used for their characterization. The insights provided herein are intended to empower researchers to rationally design and control LTAC-based systems for optimized performance in their specific applications.

The Thermodynamics of Micellization: A Delicate Balance of Forces

The spontaneous formation of micelles above a certain concentration, known as the Critical Micelle Concentration (CMC), is a thermodynamically driven process. It is governed by a complex interplay of enthalpic and entropic contributions, which can be quantified to understand the underlying molecular mechanisms. The standard Gibbs free energy of micellization (ΔG°mic) is always negative for a spontaneous process and is related to the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization by the Gibbs-Helmholtz equation.[5]

For LTAC, the micellization process is predominantly entropy-driven.[3] This is primarily due to the hydrophobic effect; the release of ordered water molecules from around the hydrophobic lauryl chains into the bulk water results in a significant increase in the entropy of the system. The enthalpy of micellization for LTAC is known to be strongly temperature-dependent, often transitioning from an endothermic to an exothermic process as the temperature rises.[3]

Table 1: Thermodynamic Parameters of Micellization for Lauryltrimethylammonium Chloride (DTAC) in Aqueous Solution

| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | -TΔS°mic (kJ/mol) |

| 288.15 | -20.9 | 2.1 | -23.0 |

| 298.15 | -21.4 | -0.6 | -20.8 |

| 308.15 | -21.7 | -3.4 | -18.3 |

Data adapted from thermodynamic studies on DTAC. The values illustrate the shift from an enthalpy-opposed to an enthalpy-favored process with increasing temperature, while the process remains spontaneous (negative ΔG°mic) due to the large, favorable entropy change.[6]

The following diagram illustrates the thermodynamic forces at play during the micellization of LTAC.

Caption: Key factors influencing LTAC micelle aggregation.

Experimental Characterization of LTAC Micelles

A suite of analytical techniques is employed to characterize the aggregation behavior of LTAC micelles. Each technique provides unique insights into different aspects of micellar properties.

Determination of Critical Micelle Concentration (CMC) by Conductometry

For ionic surfactants like LTAC, conductometry is a straightforward and reliable method for determining the CMC. [7]The principle lies in the different contributions of the surfactant monomers and micelles to the overall conductivity of the solution. Monomers are effective charge carriers, whereas micelles, despite their aggregated charge, have lower mobility. [8]

-

Solution Preparation: Prepare a stock solution of LTAC in deionized water at a concentration well above the expected CMC.

-

Titration Setup: Place a known volume of deionized water in a thermostated vessel equipped with a calibrated conductivity probe and a magnetic stirrer.

-

Titration: Add small, precise aliquots of the LTAC stock solution to the water, allowing the system to equilibrate after each addition.

-

Data Acquisition: Record the specific conductivity of the solution after each addition.

-

Data Analysis: Plot the specific conductivity versus the LTAC concentration. The plot will exhibit two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. [8] The causality behind this protocol is the distinct change in the rate of conductivity increase once micelles begin to form. Before the CMC, the addition of LTAC monomers leads to a steep rise in conductivity. After the CMC, the added LTAC forms micelles, which are less mobile charge carriers, resulting in a shallower slope of the conductivity curve. [8]

Caption: Workflow for CMC determination by conductometry.

Micelle Size Analysis by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique ideal for determining the hydrodynamic size of micelles in solution. [9]It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles. [9]

-

Sample Preparation: Prepare LTAC solutions at concentrations above the CMC in a suitable buffer or deionized water. Filter the solutions through a sub-micron filter to remove dust and other particulates.

-

Instrument Setup: Place the filtered sample in a clean cuvette and insert it into the DLS instrument. Allow the sample to thermally equilibrate.

-

Measurement: The instrument's laser illuminates the sample, and a detector measures the scattered light intensity fluctuations at a specific angle (e.g., 173° for non-invasive backscatter). [9]4. Data Analysis: An autocorrelation function is generated from the intensity fluctuations. This function is then used to calculate the diffusion coefficient of the micelles. The Stokes-Einstein equation is then applied to determine the hydrodynamic diameter. [9] The rationale for this method is that smaller particles diffuse more rapidly than larger ones, leading to faster fluctuations in scattered light intensity. By analyzing these fluctuations, the size of the micelles can be accurately determined. It is crucial to measure the viscosity of the sample, as assuming the viscosity of the solvent can lead to inaccurate results, especially at high micelle concentrations. [10]

Determination of Aggregation Number by Steady-State Fluorescence Quenching

The aggregation number (Nagg), the average number of surfactant molecules in a micelle, can be determined using steady-state fluorescence quenching. [11]This method relies on the partitioning of a fluorescent probe and a quencher molecule between the micellar and aqueous phases.

-

Reagent Preparation: Prepare a stock solution of a hydrophobic fluorescent probe (e.g., pyrene) and a quencher that partitions into the micelles (e.g., cetylpyridinium chloride). [11]2. Sample Preparation: Prepare a series of LTAC solutions at a fixed concentration above the CMC, containing a constant concentration of the fluorescent probe and varying concentrations of the quencher.

-

Fluorescence Measurement: Measure the fluorescence intensity of the probe in each sample at its emission maximum.

-

Data Analysis: The quenching data is analyzed using the following equation: ln(I0/I) = [Quencher] / [Micelle], where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively. The micelle concentration can be determined from the slope of a plot of ln(I0/I) versus the quencher concentration. The aggregation number is then calculated as Nagg = ([LTAC] - CMC) / [Micelle]. [12] This protocol is self-validating because the linear relationship predicted by the quenching equation confirms that the probe and quencher are indeed residing within the micelles and that the quenching process follows the expected statistical distribution.

Applications in Drug Development

The ability of LTAC micelles to encapsulate hydrophobic drugs within their core makes them highly valuable as drug delivery vehicles. [13]This encapsulation can significantly enhance the aqueous solubility and stability of poorly soluble active pharmaceutical ingredients (APIs). [14]The small size of LTAC micelles (typically in the range of 10-100 nm) allows them to potentially exploit the enhanced permeability and retention (EPR) effect for passive targeting of tumor tissues. [13]Furthermore, the surface of the micelles can be functionalized for targeted drug delivery. Understanding how formulation parameters, such as the addition of co-solvents or other excipients, affect the aggregation behavior of LTAC is crucial for designing stable and effective drug delivery systems. [14]

Conclusion

The aggregation behavior of Lauryltrimethylammonium chloride is a multifaceted phenomenon governed by fundamental thermodynamic principles and influenced by a range of environmental factors. A thorough understanding of these aspects, coupled with robust experimental characterization, is essential for scientists and researchers seeking to leverage the unique properties of LTAC in diverse applications, from consumer products to advanced pharmaceutical formulations. The methodologies and insights presented in this guide serve as a foundational resource for the rational design and control of LTAC-based micellar systems.

References

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Manufacturer's Guide to Lauryl Trimethyl Ammonium Chloride: Properties, Applications, and Safety Data.

- BenchChem. (2025). An In-depth Guide to the Critical Micelle Concentration of Decyltrimethylammonium Chloride.

- Rodríguez Prieto, M. F., Ríos Rodríguez, M. C., Mosquera González, M., Ríos Rodríguez, A. M., & Mejuto Fernández, J. C. (n.d.). Fluorescence Quenching in Microheterogeneous Media: A Laboratory Experiment Determining Micelle Aggregation Number. Journal of Chemical Education.

- Slideshare. (n.d.). Method of Determination of CMC.

- ResearchGate. (2025). Temperature and salt-induced micellization of this compound in aqueous solution: A thermodynamic study.

- Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity.

- ResearchGate. (2025). Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and this compound in aqueous media.

- LabRulez LCMS. (n.d.). Measurement of Mixed Micelle Size by Dynamic Light Scattering.

- Dialnet. (n.d.). Fluorescence Quenching in Microheterogeneous Media: A Laboratory Experiment Determining Micelle Aggregation Number.

- Waters. (n.d.). WP4005: Determination of critical micelle concentration by dynamic light scattering.

- Charles University. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS.

- ResearchGate. (2015). What is the effect of NaCl on cmc or micellar aggregation number of nonionic surfactant?.

- ResearchGate. (n.d.). Surfactant micelle characterization using dynamic light scattering.

- Science Alert. (n.d.). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants.

- University of Regensburg. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant.

- ResearchGate. (2025). Effect of temperature on critical micelle concentration and thermodynamic potentials of micellization of anionic ammonium dodecyl sulfate and cationic octadecyl trimethyl ammonium chloride.

- California State University, Northridge. (n.d.). Effect of the Nature of the Counterion on the Properties of Anionic Surfactants. 1. Cmc.

- ResearchGate. (2025). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C.

- University of Massachusetts Lowell. (n.d.). Prelab 6: Determination of the Mean Aggregation Number of a Micellar System.

- Iranian Journal of Oil and Gas Science and Technology. (n.d.). Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement.

- Iranian Journal of Oil and Gas Science and Technology. (n.d.). Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement.

- Wikipedia. (n.d.). Critical micelle concentration.

- IOSR Journal. (n.d.). Influence of NACL on the Micellar Behaviour of Some Cationic Surfactans.

- ResearchGate. (n.d.). Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching.

- MDPI. (n.d.). Exploring the Application of Micellar Drug Delivery Systems in Cancer Nanomedicine.

- HORIBA. (n.d.). Applications Note.

- ResearchGate. (2025). Synthesis and Characterization of Lauryl Trimethyl Ammonium Surfactants with New Counteranion Types.

- ResearchGate. (n.d.). Analysis of NaCl concentration effects on the salt dependent CMC....

- RSC Publishing. (2025). Aggregation numbers and fluorescence quenching kinetics of simple single-tailed amphiphilic vesicles of alkyltrimethylammonium b.

- ResearchGate. (2025). (PDF) Determination of micelle aggregation numbers of alkyltrimethylammonium bromide and sodium dodecyl sulfate surfactants using time-resolved fluorescence quenching.

- ResearchGate. (n.d.). (PDF) Micellar drug delivery system: A review.

- Prof Steven Abbott. (n.d.). CMC Values | Practical Surfactants Science.

- National Institutes of Health. (n.d.). Strategies to improve micelle stability for drug delivery.

- Pharmacompass.com. (n.d.). Lauryl trimethyl ammonium chloride | Drug Information, Uses, Side Effects, Chemistry.

- ResearchGate. (n.d.). MICELLAR DRUG DELIVERY SYSTEM: A REVIEW.

- PubMed. (2010). Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aggregation numbers and fluorescence quenching kinetics of simple single-tailed amphiphilic vesicles of alkyltrimethylammonium bromides in water - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 3. Temperature and salt-induced micellization of this compound in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lauryl trimethyl ammonium chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. Method of Determination of CMC | PPT [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. muser-my.com [muser-my.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pages.jh.edu [pages.jh.edu]

- 13. researchgate.net [researchgate.net]

- 14. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Driving Forces: A Thermodynamic Perspective on Dodecyltrimethylammonium Chloride (DTAC) Micellization

An In-Depth Technical Guide:

Abstract

Dodecyltrimethylammonium chloride (DTAC) is a cationic surfactant of significant interest in pharmaceutical sciences, materials science, and chemical engineering. Its ability to self-assemble into micelles in aqueous solutions is fundamental to its function as a solubilizing agent, a template for nanomaterials, and a component in drug delivery systems. Understanding the thermodynamics of this micellization process is not merely an academic exercise; it is critical for rationally designing and optimizing formulations and processes. This guide provides an in-depth exploration of the thermodynamic principles governing DTAC micellization, details field-proven experimental methodologies for their characterization, and discusses the key factors that modulate this self-assembly process.

The Spontaneous Assembly: Core Thermodynamic Principles

The formation of micelles from individual surfactant monomers in solution is a spontaneous process, meaning it is accompanied by a negative change in the Gibbs free energy of the system (ΔG°mic).[1] This spontaneity arises from a delicate interplay of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions, governed by the fundamental equation of thermodynamics:

ΔG°mic = ΔH°mic - TΔS°mic [1]

The micellization of DTAC is primarily driven by the hydrophobic effect .[2] When individual DTAC monomers are dispersed in water, the hydrophobic dodecyl tails disrupt the hydrogen-bonding network of water, forcing the surrounding water molecules into a highly ordered, cage-like structure. This ordering represents a significant decrease in entropy. By aggregating to form a micelle, the hydrophobic tails are sequestered from the water, releasing these ordered water molecules back into the bulk solvent. This release causes a large, positive change in entropy (ΔS°mic > 0), which is the dominant driving force for micellization, particularly at lower temperatures.[3][4]

Concurrently, the process involves electrostatic interactions. The positively charged trimethylammonium head groups of the DTAC molecules experience electrostatic repulsion, which opposes aggregation.[5] This repulsive force is a key barrier that must be overcome for micelle formation.

Key Thermodynamic Parameters

-

Gibbs Free Energy of Micellization (ΔG°mic): As the indicator of spontaneity, ΔG°mic is always negative for micellization.[3][6] It can be directly calculated from the Critical Micelle Concentration (CMC), the threshold concentration at which micelles begin to form, using the pseudo-phase separation model: ΔG°mic ≈ RT ln(XCMC) where R is the gas constant, T is the absolute temperature, and XCMC is the CMC expressed as a mole fraction.[7]

-

Enthalpy of Micellization (ΔH°mic): This parameter represents the heat absorbed or released during the process. For DTAC, ΔH°mic is highly temperature-dependent.[3] At lower temperatures, the process is often endothermic (ΔH°mic > 0), primarily due to the energy required to break the structured water around the hydrocarbon tails. As temperature increases, ΔH°mic decreases and can become exothermic (ΔH°mic < 0), indicating that van der Waals attractions within the micelle core become more significant.[1][6]

-

Entropy of Micellization (ΔS°mic): As previously mentioned, ΔS°mic is generally large and positive, reflecting the increased disorder of the system from the release of structured water molecules.[3] This entropic gain is the primary reason why micellization is a spontaneous process, even when it is endothermic.

-

Heat Capacity of Micellization (ΔC°p,mic): This parameter is derived from the temperature dependence of enthalpy (dΔH°mic/dT). For DTAC micellization, ΔC°p,mic is strongly negative.[3] This is a characteristic signature of processes that involve the removal of a non-polar surface area from an aqueous environment.

Experimental Characterization: Quantifying the Driving Forces

Accurate determination of the thermodynamic parameters requires robust experimental techniques. Isothermal Titration Calorimetry (ITC) and conductivity measurements are two of the most powerful and widely used methods.

Isothermal Titration Calorimetry (ITC)

ITC stands as the gold standard because it provides a direct measurement of the heat of micellization (ΔH°mic) and allows for the simultaneous determination of the CMC in a single experiment.[8] The experiment involves titrating a concentrated solution of DTAC into a calorimetric cell containing only the buffer or water.

-

Preparation: Prepare a high-concentration solution of DTAC (e.g., 100 mM) in the desired buffer (e.g., 25 mM HEPES, 0.1 M NaCl, pH 7.5). Fill the ITC syringe with this solution. Fill the sample cell (typically ~1.4 mL) with the identical buffer to ensure a perfect match and avoid heats of dilution for the buffer components.[9]

-

Thermal Equilibration: Allow the system to reach thermal equilibrium at the desired experimental temperature (e.g., 25°C, 37°C).

-

Titration: Perform a series of small, precisely controlled injections (e.g., 20-30 injections of 5-10 µL each) of the DTAC solution from the syringe into the sample cell while stirring.[9] The instrument measures the minute heat changes that occur with each injection.

-

Data Acquisition: Initially, when the DTAC concentration in the cell is far below the CMC, the injections result in a small heat change associated with the dilution of monomers. As the concentration approaches and surpasses the CMC, the injected DTAC forms micelles, producing a significant heat signal corresponding to ΔH°mic. Once the cell is saturated with micelles, subsequent injections again only show the heat of dilution.

-

Data Analysis: Integrate the heat flow peaks for each injection. Plot the integrated heat per mole of injectant against the total DTAC concentration in the cell. The resulting titration curve (a sigmoidal plot) is analyzed using a micellization model to extract the CMC (from the inflection point) and the enthalpy of micellization (from the amplitude of the transition).[7] ΔG°mic and ΔS°mic can then be calculated using the equations provided in Section 1.1.

Caption: Workflow for determining DTAC micellization thermodynamics using ITC.

Conductivity Measurement

This technique is well-suited for ionic surfactants like DTAC and offers a simpler, cost-effective method for determining the CMC.[10] The principle relies on the difference in molar conductivity between free-moving DTAC monomers and the larger, slower-moving micelles, which also bind counterions, reducing the effective number of charge carriers.

-

Preparation: Prepare a stock solution of DTAC of known concentration in deionized water or a specific buffer.

-

Measurement Setup: Place a known volume of the same solvent into a thermostatted beaker with a magnetic stirrer and a calibrated conductivity probe.

-

Titration: After recording the initial conductivity of the solvent, add small, precise aliquots of the DTAC stock solution to the beaker.

-

Data Acquisition: Allow the solution to equilibrate for a minute after each addition and record the specific conductivity. Continue this process well beyond the expected CMC.

-